molecular formula C6H3Cl3N2O B2648615 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone CAS No. 1375065-02-3

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Cat. No.: B2648615
CAS No.: 1375065-02-3
M. Wt: 225.45
InChI Key: WSYWQFNIYCGPFK-UHFFFAOYSA-N
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Description

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone (CAS 1375065-02-3) is a versatile trichloropyrimidine derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. Its high reactivity, attributed to the three chlorine atoms on the pyrimidine ring, allows for sequential and selective substitution, making it a valuable building block for constructing complex molecules. This compound is a key precursor in the development of potential therapeutic agents. Research has demonstrated its application in the synthesis of diphenylpyrimidine-diamine derivatives, which act as potent inhibitors of Axl kinase, a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance . Furthermore, it is used to create 2,4-diarylaminopyrimidine-based hydrazones that exhibit potent anti-thyroid cancer activity by inhibiting Focal Adhesion Kinase (FAK) . Beyond oncology, this chemical scaffold is also employed in the design of new compounds for treating acute lung injury (ALI) by modulating inflammatory pathways . Please handle with care and refer to the Safety Data Sheet. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trichloropyrimidin-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O/c1-2(12)3-4(7)10-6(9)11-5(3)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYWQFNIYCGPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Comparative Chemistry of 2,4,6-Trichloropyrimidine and its 5-Acetyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2,4,6-trichloropyrimidine and its 5-acetyl derivative, offering valuable insights for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. We will delve into the core differences in their synthesis, reactivity, and potential applications, underpinned by established scientific principles and experimental data.

Introduction: The Pyrimidine Core in Chemical Synthesis

Pyrimidines are a fundamental class of heterocyclic compounds, forming the backbone of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and finding extensive use in pharmaceuticals and agrochemicals.[1] Their inherent electron-deficient nature, arising from the two nitrogen atoms in the ring, makes them key building blocks in organic synthesis. 2,4,6-trichloropyrimidine, a highly reactive trifunctional electrophile, serves as a versatile precursor for a multitude of substituted pyrimidines.[2] The introduction of a potent electron-withdrawing acetyl group at the 5-position dramatically modulates the electronic properties and reactivity of the pyrimidine core, opening up new avenues for molecular design and functionalization.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The introduction of the 5-acetyl group significantly alters the physical and spectroscopic properties of the 2,4,6-trichloropyrimidine scaffold.

Property2,4,6-Trichloropyrimidine5-Acetyl-2,4,6-trichloropyrimidine (estimated)
Molecular Formula C₄HCl₃N₂C₆H₃Cl₃N₂O
Molecular Weight 183.42 g/mol [3]225.46 g/mol
Appearance Colorless to pale yellow crystals or liquidExpected to be a solid
Melting Point 23-25 °C[4]Higher than the parent compound
Boiling Point 210-215 °C[4]Higher than the parent compound
Solubility Insoluble in water[4]Expected to have low water solubility
¹H NMR (CDCl₃) δ ~7.45 ppm (s, 1H)[5]No proton at C5; singlet for acetyl protons
¹³C NMR (CDCl₃) δ ~162.88 (C2, C6), ~160.10 (C4), ~120.04 (C5)[5]C5 signal shifted downfield; carbonyl carbon signal
IR (KBr) Ring stretching ~1560, 1533, 1433, 1407 cm⁻¹[6]Additional strong C=O stretch ~1700 cm⁻¹

Synthesis of the Scaffolds

Synthesis of 2,4,6-Trichloropyrimidine

The industrial synthesis of 2,4,6-trichloropyrimidine typically starts from barbituric acid. The process involves a robust chlorination reaction using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF).

Reaction Pathway:

G Barbituric_Acid Barbituric Acid TCP 2,4,6-Trichloropyrimidine Barbituric_Acid->TCP POCl₃, DMF (cat.) Reflux

Caption: Synthesis of 2,4,6-Trichloropyrimidine.

Experimental Protocol: Chlorination of Barbituric Acid

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add barbituric acid.

  • Reaction Setup: Carefully add phosphorus oxychloride (POCl₃) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

  • Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[4]

Synthesis of 5-Acetyl-2,4,6-trichloropyrimidine

Direct acylation of the electron-deficient 2,4,6-trichloropyrimidine ring via Friedel-Crafts acylation is generally not feasible due to the deactivating effect of the chlorine atoms and the pyrimidine nitrogens. A more effective strategy involves constructing the pyrimidine ring with the 5-acetyl group already in place or by functionalizing a suitable precursor. A practical approach is the Vilsmeier-Haack reaction on barbituric acid, which can simultaneously introduce a formyl group at the 5-position and chlorinate the hydroxyl groups. While this yields the 5-carbaldehyde derivative, the similar electronic properties of the formyl and acetyl groups make it a valuable comparative compound. The synthesis of the precise 5-acetyl derivative would likely involve a multi-step sequence starting from a different precursor.

Conceptual Pathway using Vilsmeier-Haack Reaction (for 5-formyl derivative):

G Barbituric_Acid Barbituric Acid TCP_CHO 2,4,6-Trichloro- pyrimidine-5-carbaldehyde Barbituric_Acid->TCP_CHO POCl₃, DMF (Vilsmeier-Haack)

Caption: Synthesis of the 5-formyl analogue.

Experimental Protocol: Vilsmeier-Haack Formylation and Chlorination of Barbituric Acid

  • Vilsmeier Reagent Formation: In a cooled, flame-dried flask, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

  • Reaction with Barbituric Acid: Add barbituric acid to the pre-formed Vilsmeier reagent.

  • Reaction Execution: Heat the reaction mixture. The reaction progress can be monitored by TLC.

  • Work-up and Purification: After completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the product. The solid is collected by filtration, washed, and can be purified by recrystallization.[7]

Comparative Reactivity: The Influence of the 5-Acetyl Group

The core of the difference between these two molecules lies in the electronic impact of the substituent at the 5-position.

Nucleophilic Aromatic Substitution (SₙAr)

2,4,6-Trichloropyrimidine is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. The chlorine atoms at the 2, 4, and 6 positions are excellent leaving groups, and the electron-withdrawing nature of the two ring nitrogens activates these positions towards nucleophilic attack. The general order of reactivity for nucleophilic substitution is C4(6) > C2.[8]

The introduction of a strongly electron-withdrawing acetyl group at the C5 position is expected to further enhance the electrophilicity of the pyrimidine ring. This heightened electron deficiency significantly activates the C2, C4, and C6 positions towards nucleophilic attack, making the 5-acetyl derivative even more reactive than the parent 2,4,6-trichloropyrimidine.

Logical Relationship of Reactivity:

G cluster_0 Reactivity towards Nucleophiles TCP 2,4,6-Trichloropyrimidine TCP_Ac 5-Acetyl-2,4,6-trichloropyrimidine TCP_Ac->TCP More Reactive

Caption: Comparative reactivity in SₙAr reactions.

This increased reactivity allows for SₙAr reactions to proceed under milder conditions and potentially with a broader range of weaker nucleophiles.

Regioselectivity of Substitution

In 2,4,6-trichloropyrimidine, nucleophilic attack generally favors the 4 and 6 positions over the 2 position.[8] For the 5-acetyl derivative, the regioselectivity of the first substitution is an important consideration. The strong electron-withdrawing effect of the acetyl group will influence the electron distribution across the ring. Computational studies and experimental evidence on the analogous 5-carbaldehyde derivative suggest that the first nucleophilic substitution preferentially occurs at the 4- or 6-position.[9]

Applications in Drug Development and Materials Science

The differential reactivity of these two compounds dictates their specific applications.

  • 2,4,6-Trichloropyrimidine: This is a widely used building block in the synthesis of a diverse range of biologically active molecules, including antivirals, antibacterials, and kinase inhibitors. Its ability to undergo sequential, regioselective substitutions is a key advantage in constructing complex molecular scaffolds.[10] It is also used in the agrochemical industry for the synthesis of herbicides and fungicides and in material science for modifying polymers.[11]

  • 5-Acetyl-2,4,6-trichloropyrimidine (and its analogues): The highly activated nature of this scaffold makes it particularly useful for the rapid synthesis of polysubstituted pyrimidines. The acetyl group can also serve as a handle for further chemical transformations, such as the formation of chalcones, which are known to possess a wide range of biological activities.[12] The 5-formyl analogue, 2,4,6-trichloropyrimidine-5-carbaldehyde, is utilized in the synthesis of reactive dyes.[13]

Conclusion

The presence of a 5-acetyl group on the 2,4,6-trichloropyrimidine core profoundly influences its chemical and physical properties. This in-depth guide has highlighted that the 5-acetyl derivative is a significantly more reactive electrophile towards nucleophilic substitution due to the strong electron-withdrawing nature of the acetyl group. This enhanced reactivity, coupled with the potential for further functionalization of the acetyl moiety, makes it a valuable, albeit more specialized, building block in medicinal chemistry and materials science compared to its parent compound. Understanding these fundamental differences is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities with desired biological activities.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11).
  • Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V. N., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9. [Link]

  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine-5-carbonyl chloride. Retrieved February 15, 2026, from [Link]

  • Parks, E. L., Sandford, G., Christopher, J., & Miller, D. D. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 28. [Link]

  • ChemBK. (2024, April 10). 2,4,6-Trichloropyrimidine. [Link]

  • ResearchGate. (2025, August 6). Nucleophilic Substitution in Some 5-Chloropyrimidines. Synthesis and Properties of Condensed Pyridopyrimidines. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(2), 269–272. [Link]

  • ResearchGate. (2025, August 8). 2,4,6-Trichloropyrimidine. Reaction with Anilines. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

  • MDPI. (2021, February 9). 4,5,6-Trichloropyrimidine-2-carboxamide. [Link]

  • Srivastava, S. L., & Goel, R. K. (1986). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Pramana, 27(4), 541-549. [Link]

  • Google Patents. (n.d.). CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine.
  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine. Retrieved February 15, 2026, from [Link]

  • Warren, G. L., et al. (2019). Probing the Effects of Pyrimidine Functional Group Switches on Acyclic Fleximer Analogues for Antiviral Activity. Molecules, 24(17), 3183. [Link]

  • ResearchGate. (2025, August 9). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. [Link]

  • ACS Publications. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]

  • Zenodo. (1995, October 31). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazine by various Nucleophiles. [Link]

  • Der Pharma Chemica. (n.d.). Antimicrobial activities of synthesized and characterized 5-acetyl pyrimidine-2, 4, 6-(1H, 3H, 5H)-trione based chalcones. [Link]

  • SciELO. (2023, May 23). electron withdrawing group effect on biological activities of pyrimidine hybrids as potential anti-matrix metalloproteinase-7. [Link]

  • ResearchGate. (n.d.). Reactive dyes based on 2,4,6-trichloropyrimidine- 5-carbaldehyde anchor group. [Link]

  • ResearchGate. (n.d.). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. [Link]

Sources

5-acetyl-2,4,6-trichloropyrimidine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Acetyl-2,4,6-trichloropyrimidine Handling & Technical Profile Document Type: Technical Whitepaper / Safety Guide Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads.

Physicochemical Identity, Reactivity Logic, and Strategic Handling

Molecular Identity & Physicochemical Profile

5-Acetyl-2,4,6-trichloropyrimidine is a highly functionalized heterocyclic scaffold used primarily as a "warhead" precursor in the synthesis of covalent kinase inhibitors and antiviral nucleoside analogs. Its structural uniqueness lies in the combination of three reactive chlorine atoms with an electron-withdrawing acetyl group at the C5 position, creating a system of extreme electrophilicity.

Core Identifiers
ParameterData
IUPAC Name 1-(2,4,6-trichloropyrimidin-5-yl)ethan-1-one
CAS Number 1375065-02-3
Molecular Formula

Molecular Weight 225.46 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DCM, THF, EtOAc; Decomposes in water/alcohols.[1][2]
Structural Reactivity Logic

The reactivity of this molecule is defined by the C5-Acetyl Effect . Unlike standard 2,4,6-trichloropyrimidine, the acetyl group at C5 exerts a strong mesomeric (


) and inductive (

) effect.
  • Consequence: The electron density at C4 and C6 is significantly reduced, making them hypersensitive to nucleophilic aromatic substitution (

    
    ).
    
  • Handling Implication: The compound is prone to rapid hydrolysis upon contact with atmospheric moisture, releasing hydrochloric acid (HCl) fumes instantly.

Hazard Characterization & Toxicology (GHS)

Note: While specific toxicological data for this derivative is limited, its profile is extrapolated from the parent 2,4,6-trichloropyrimidine and analogous


-halo-ketones. Treat as a High-Potency Intermediate.
GHS Classification (Inferred)
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation 1B H314: Causes severe skin burns and eye damage.
Sensitization, Skin 1 H317: May cause an allergic skin reaction.
Acute Toxicity (Oral) 4 H302: Harmful if swallowed.
STOT - Single Exposure 3 H335: May cause respiratory irritation (Lachrymator).
Mechanism of Injury
  • Chemical Burns: Upon contact with mucosal membranes (eyes, lungs), the molecule hydrolyzes to release HCl and the corresponding hydroxypyrimidine. The HCl causes immediate coagulative necrosis.

  • Sensitization: The highly electrophilic pyrimidine ring can form covalent bonds with cysteine residues in skin proteins (haptenization), leading to severe allergic contact dermatitis upon repeat exposure.

Strategic Handling & Storage Protocols

Core Directive: Exclude Moisture. Prevent Inhalation.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur within a Glove Box (Nitrogen atmosphere) or a Class II Biosafety Cabinet/Fume Hood with a face velocity

    
     fpm.
    
  • Vessel Selection: Use flame-dried glassware only. Avoid metal spatulas (corrosion risk); use PTFE-coated or ceramic tools.

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.

    • Inner: Nitrile (4 mil).

    • Outer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil). Standard latex is permeable to chlorinated heterocycles.

  • Respiratory: If working outside a glovebox, a full-face respirator with Multi-Gas/Vapor cartridges (Acid Gas + Organic Vapor) is required due to potential HCl off-gassing.

Storage Stability
  • Temperature: Store at

    
    .
    
  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed amber glass with a PTFE-lined cap. Parafilm is insufficient; use electrical tape or heat-shrink bands.

HandlingWorkflow cluster_safety Critical Control Points Start Storage (-20°C) Equilibrate Equilibrate to RT (Desiccator) Start->Equilibrate Prevent Condensation Transfer Weighing (N2 Glovebox) Equilibrate->Transfer Inert Atm. Reaction Reaction Vessel (Septum Sealed) Transfer->Reaction Dry Solvents Quench Quench (Cold NaHCO3) Reaction->Quench Neutralize HCl

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent hydrolysis.

Synthetic Utility & Reactivity Logic

For drug development professionals, understanding the regioselectivity of 5-acetyl-2,4,6-trichloropyrimidine is critical for designing convergent synthetic routes.

Regioselectivity Hierarchy

The


 reaction profile is dictated by the "Path of Least Resistance":
  • C4/C6 Positions: These are the most reactive due to the para-relationship with the electron-withdrawing acetyl group at C5. Nucleophilic attack here is rapid and exothermic.

  • C2 Position: Significantly less reactive. Substitution at C2 typically requires higher temperatures or stronger nucleophiles after the C4/C6 positions have been substituted or blocked.

Experimental Protocol: Regioselective C4-Amination

Standard Operating Procedure for attaching a primary amine.

  • Preparation: Dissolve 1.0 eq of 5-acetyl-2,4,6-trichloropyrimidine in anhydrous THF at

    
    .
    
  • Addition: Add 1.0 eq of Amine (

    
    ) + 1.1 eq of DIPEA (base scavenger) dropwise.
    
    • Note: The base is crucial to neutralize the HCl generated; otherwise, the acid will catalyze side reactions or degrade the product.

  • Monitoring: Warm to

    
    . Monitor via TLC/LCMS. The reaction is usually complete within 30 minutes.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    

ReactivityPath SM 5-Acetyl-2,4,6- trichloropyrimidine Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex + Nu- Nu Nucleophile (Nu-) Prod4 Product A: 4-Substituted (Major) Complex->Prod4 Fast (Kinetic Control) Prod2 Product B: 2-Substituted (Minor) Complex->Prod2 Slow (Thermodynamic)

Figure 2: Regioselectivity logic. The C4 position is kinetically favored due to the electronic influence of the C5-acetyl group.

Emergency Response & Waste Management

Spill Response
  • Small Spill (< 1g): Cover with solid Sodium Bicarbonate (

    
    ) or Calcium Carbonate to neutralize acidity. Sweep into a container using non-sparking tools.
    
  • Large Spill: Evacuate area. Personnel must wear SCBA. Absorb with dry sand or vermiculite. Do not use water, as this will generate a corrosive HCl cloud.

Decontamination

Glassware contaminated with this compound should be soaked in a bath of 2M NaOH or saturated Sodium Bicarbonate for 2 hours to ensure complete hydrolysis of the pyrimidine ring chlorines before washing.

Waste Disposal

Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers or aqueous basic waste streams without prior neutralization, as heat generation can be significant.

References

  • Alchimica. (n.d.). 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone Product Page. Retrieved February 15, 2026, from [Link]

  • PubChem. (2025).[3][4] 2,4,6-Trichloropyrimidine (Parent Compound Safety Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde. Journal of the Serbian Chemical Society. Retrieved February 15, 2026, from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone: A Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination of the melting point of the novel compound, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone. Recognizing the absence of readily available physicochemical data for this specific molecule, this document outlines a proposed synthetic pathway, rigorous purification protocols, and detailed methodologies for accurate melting point analysis using both classical and modern thermal techniques. This guide is intended for researchers, chemists, and drug development professionals who are engaged in the synthesis and characterization of new chemical entities. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for compound identification, purity assessment, and further downstream applications.

Introduction: The Significance of Melting Point in Novel Compound Characterization

The melting point of a crystalline solid is a fundamental and highly informative physicochemical property. It is the temperature at which a substance transitions from the solid to the liquid phase under atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range, typically less than 1°C. The sharpness of the melting range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of therapeutic agents. The presence of three chlorine atoms and an acetyl group on the pyrimidine ring suggests a unique electronic and steric profile, making it a potentially valuable intermediate for the synthesis of novel bioactive molecules. Accurate determination of its melting point is a critical first step in its comprehensive characterization, providing essential data for identity confirmation, purity assessment, and quality control.

Given the novelty of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, this guide will not only detail the methods for determining its melting point but also propose a plausible synthetic route and the necessary purification steps to obtain a sample of sufficient purity for accurate analysis.

Proposed Synthesis and Purification

A robust and reproducible synthesis is paramount to obtaining a high-quality sample for physicochemical analysis. The following section outlines a proposed synthetic pathway for 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, based on established organometallic and pyrimidine chemistry.

Proposed Synthetic Pathway: A Grignard Approach

A logical approach to the synthesis of the target ketone is the reaction of a suitable organometallic reagent with an appropriate pyrimidine-based electrophile. A Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds.

G cluster_0 Synthesis of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone A 2,4,5,6-Tetrachloropyrimidine D Grignard Reagent (2,4,6-Trichloropyrimidin-5-yl)magnesium chloride A->D 1. Mg, I₂ (cat.) 2. Anhydrous THF, reflux B Magnesium turnings B->D C Anhydrous THF C->D F 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone D->F Acetyl Chloride Anhydrous THF, 0 °C to rt E Acetyl Chloride E->F

Caption: Proposed synthesis of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone via a Grignard reaction.

Experimental Protocol:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.1 equivalents) and a crystal of iodine. Add a small portion of a solution of 2,4,5,6-tetrachloropyrimidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to initiate the reaction. Once the reaction begins, add the remaining 2,4,5,6-tetrachloropyrimidine solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of acetyl chloride (1.2 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The Key to an Accurate Melting Point

The crude product will likely contain unreacted starting materials, by-products, and residual solvents. A rigorous purification protocol is essential to obtain a sample of high purity.

2.2.1. Column Chromatography

Flash column chromatography is a standard and effective method for the purification of organic compounds.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto a pre-packed silica gel column. Elute the column with the chosen mobile phase gradient, collecting fractions and monitoring by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure.

2.2.2. Recrystallization

Recrystallization is a powerful technique for the final purification of a crystalline solid.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Potential solvents to screen include hexanes, ethanol, isopropanol, or a mixture of solvents such as ethyl acetate/hexanes.

  • Procedure: Dissolve the purified solid from column chromatography in a minimal amount of the hot recrystallization solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under high vacuum.

Methodologies for Melting Point Determination

Once a pure, dry sample of 1-(2,4,6-trichloropyrimidin-5-yl)ethanone has been obtained, its melting point can be accurately determined using the following methods.

Capillary Melting Point Apparatus

This is a traditional and widely accessible method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

G cluster_0 Capillary Melting Point Determination Workflow A Prepare Sample (Finely powdered, dry) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (To ~20°C below expected MP) C->D E Slow Heating (1-2°C per minute) D->E F Observe and Record (Onset and completion of melting) E->F

Caption: Workflow for melting point determination using a capillary apparatus.

Experimental Protocol:

  • Sample Preparation: Ensure the purified sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

  • Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a sample height of 2-3 mm is achieved.

  • Measurement: Place the packed capillary tube into the heating block of the melting point apparatus. Set the initial heating rate to be rapid to approach the approximate melting point (a preliminary rough measurement can be performed). Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1 - T2.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative and detailed information about the melting process.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it will absorb heat, resulting in a detectable difference in heat flow. This is observed as a peak in the DSC thermogram. The onset temperature of the peak is typically reported as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

G cluster_0 DSC Analysis Workflow A Accurately Weigh Sample (1-5 mg in DSC pan) B Hermetically Seal Pan A->B C Place Sample and Reference Pans in DSC Cell B->C D Program Temperature Ramp (e.g., 10°C/min under N₂ purge) C->D E Run Analysis D->E F Analyze Thermogram (Determine onset temperature and enthalpy of fusion) E->F

Caption: Workflow for melting point determination using DSC.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the purified and dried sample into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid using a sample press.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a constant rate (e.g., 10°C/min) under an inert nitrogen purge. The temperature range should encompass the expected melting point.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the sample. The melting point is determined as the onset temperature of this peak. The enthalpy of fusion (ΔHfus) can be calculated by integrating the peak area.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format for easy comparison and interpretation.

Parameter Capillary Method DSC Method
Melting Range (°C) T1 - T2N/A
Melting Point (Onset, °C) N/ATo be determined
Peak Temperature (°C) N/ATo be determined
Enthalpy of Fusion (J/g) N/ATo be determined
Appearance Crystalline SolidN/A

A sharp melting range (e.g., < 1°C) from the capillary method and a single, sharp endothermic peak in the DSC thermogram would be strong indicators of a highly pure compound.

Conclusion

The determination of the melting point of a novel compound such as 1-(2,4,6-trichloropyrimidin-5-yl)ethanone is a foundational step in its chemical characterization. This technical guide provides a comprehensive and scientifically rigorous approach, beginning with a proposed synthesis and purification protocol to ensure sample quality. The detailed methodologies for both capillary melting point determination and Differential Scanning Calorimetry offer complementary information, providing a robust and reliable physicochemical profile of the compound. Adherence to these protocols will enable researchers to generate high-quality, reproducible data that is essential for the advancement of their research and development activities.

References

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (2004). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Pearson Education. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

  • Giron, D. (1995). Thermal analysis and calorimetry in the pharmaceutical field. Journal of Thermal Analysis and Calorimetry, 44(2), 277-302. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone from Barbituric Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to a Polysubstituted Pyrimidine Scaffold

The pyrimidine core is a cornerstone of numerous biologically active molecules and functional materials. The target molecule, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, represents a highly functionalized and versatile scaffold. The presence of three reactive chlorine atoms allows for regioselective nucleophilic substitutions, while the acetyl group at the C5 position offers a handle for further synthetic transformations such as condensations and oxidations. Direct functionalization of the pyrimidine ring, particularly electrophilic substitution on a highly deactivated trichlorinated system, presents significant synthetic challenges.

This guide, therefore, outlines a more robust and logical synthetic strategy. Instead of a sequential approach starting with the chlorination of barbituric acid followed by a challenging acylation, we will first construct the C5-acetylated pyrimidine ring system and then perform the chlorination. This two-part synthesis involves:

  • Part I: An acid-catalyzed, one-pot, three-component synthesis of 5-acetylbarbituric acid from malonic acid, urea, and acetic anhydride.

  • Part II: The subsequent chlorination of 5-acetylbarbituric acid to yield the final product, 1-(2,4,6-trichloropyrimidin-5-yl)ethanone, using phosphorus oxychloride.

This methodology provides a reliable and scalable route to the target compound, leveraging well-established and high-yielding reactions.

Part I: Synthesis of the Key Intermediate: 5-Acetylbarbituric Acid

The initial step involves the formation of the C5-functionalized barbituric acid ring. This is efficiently achieved through a one-pot condensation reaction. The rationale for this approach is to install the desired acetyl group at the active methylene position of what is effectively a malonic acid derivative in situ, prior to the formation of the pyrimidine ring.

Reaction Principle and Causality

This reaction is an acid-catalyzed, three-component condensation.[1] Malonic acid and urea are the fundamental building blocks for the barbituric acid core. Acetic anhydride serves a dual purpose: it acts as the acetylating agent for the malonic acid intermediate and also as a dehydrating agent to drive the condensation reaction to completion. The acidic catalyst facilitates both the initial acylation and the subsequent cyclization.

Experimental Protocol: Synthesis of 5-Acetylbarbituric Acid

Materials:

  • Malonic Acid

  • Urea

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (Catalyst)

  • Ethanol (96%) for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq), urea (1.0 eq), and acetic anhydride (2.0-2.5 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

  • Reaction: Heat the mixture under reflux for approximately 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate and wash with cold water to remove any unreacted urea and acid. The crude 5-acetylbarbituric acid can be further purified by recrystallization from ethanol to yield a crystalline solid.[1]

Quantitative Data for 5-Acetylbarbituric Acid Synthesis
ParameterValueNotes
Malonic Acid 1.0 eq
Urea 1.0 eq
Acetic Anhydride 2.0-2.5 eqActs as both acylating and dehydrating agent.
Catalyst Conc. H₂SO₄2-3 drops
Temperature Reflux
Reaction Time 2-3 hoursMonitor by TLC.
Typical Yield High
Visualization of the Synthesis of 5-Acetylbarbituric Acid

cluster_reactants Reactants cluster_process Process cluster_product Product Malonic_Acid Malonic Acid Reaction One-Pot Condensation Malonic_Acid->Reaction Urea Urea Urea->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Product 5-Acetylbarbituric Acid Reaction->Product H₂SO₄ (cat.) Reflux, 2-3h cluster_reactant Reactant cluster_process Process cluster_product Product Start 5-Acetylbarbituric Acid Chlorination Chlorination Start->Chlorination POCl₃, DMF (cat.) Reflux, 4-8h Final_Product 1-(2,4,6-Trichloropyrimidin- 5-yl)ethanone Chlorination->Final_Product

Sources

Application Note: Synthesis and Acetylation Strategies for 2,4,6-Trichloropyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific synthetic challenge of introducing an acetyl moiety to the electron-deficient 2,4,6-trichloropyrimidine (TCP) scaffold.

Executive Summary & Strategic Analysis

The Challenge: Direct acetylation (Friedel-Crafts acylation) of 2,4,6-trichloropyrimidine (TCP) is chemically non-viable under standard conditions.[1] The pyrimidine ring is profoundly deactivated by the three electron-withdrawing chlorine atoms and the inherent electronegativity of the nitrogen heteroatoms.[1] Consequently, the ring carbons are electron-deficient, repelling the electrophilic acylium ions required for direct acetylation.

The Solution: To obtain 5-acetyl-2,4,6-trichloropyrimidine , one must employ a De Novo Construction Strategy or a Metal-Halogen Exchange (Lithiation) protocol.[1] This guide prioritizes the De Novo route (chlorination of 5-acetylbarbituric acid) for scalability and reproducibility, while providing the Lithiation route for specialized, small-scale research applications.[1]

Chemical Pathway Visualization

The following decision matrix outlines the viable synthetic pathways.

TCP_Acetylation_Pathways Start Target: 5-Acetyl-2,4,6-Trichloropyrimidine Direct Direct Friedel-Crafts (TCP + AcCl/AlCl3) Start->Direct Attempted Route Direct->Start FAILS (Deactivated Ring) DeNovo De Novo Synthesis (Recommended) Lithiation Lithiation-Trapping (Research Scale) Barbituric Barbituric Acid AcetylBarb 5-Acetylbarbituric Acid Barbituric->AcetylBarb Ac2O, Reflux AcetylBarb->Start POCl3, PhNMe2 (Chlorination) TCP 2,4,6-Trichloropyrimidine LiTCP 5-Lithio-TCP (-78°C) TCP->LiTCP LDA/LiTMP, -78°C LiTCP->Start 1. Acetaldehyde 2. Oxidation (MnO2)

Figure 1: Strategic pathways for accessing acetylated trichloropyrimidine. Green indicates the preferred industrial route.

Protocol A: De Novo Synthesis (Recommended)

This protocol constructs the chlorinated ring after the acetyl group is in place. This avoids the difficulty of functionalizing the deactivated TCP ring.

Phase 1: Synthesis of 5-Acetylbarbituric Acid

Principle: C-acylation of the active methylene in barbituric acid.[1]

  • Reagents: Barbituric acid (1.0 eq), Acetic Anhydride (excess), Zinc Chloride (catalytic, optional).

  • Reaction:

    
    
    

Step-by-Step:

  • Charge a round-bottom flask with Barbituric Acid (10.0 g, 78 mmol) .

  • Add Acetic Anhydride (30 mL) and a catalytic amount of anhydrous ZnCl₂ (0.5 g) .

  • Reflux the mixture at 130°C for 4–6 hours . Monitor by TLC (the suspension will likely dissolve and then reprecipitate).

  • Cool the mixture to room temperature and then to 0°C.

  • Filter the precipitate (5-acetylbarbituric acid).[1] Wash with cold ethanol.

  • Dry in a vacuum oven at 50°C.

    • Yield Expectation: 70–85%.

    • QC Check:

      
      H NMR (DMSO-
      
      
      
      ) should show a singlet methyl group at ~2.5–2.6 ppm and loss of one CH proton compared to starting material.[1]
Phase 2: Chlorination to 5-Acetyl-2,4,6-Trichloropyrimidine

Principle: Vilsmeier-Haack type chlorination using Phosphorus Oxychloride (


).[1]
  • Reagents: 5-Acetylbarbituric acid,

    
     (excess), N,N-Dimethylaniline (PhNMe
    
    
    
    ) or DMF (catalyst).[1]
  • Safety Warning:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Step-by-Step:

  • Place 5-Acetylbarbituric acid (5.0 g) in a heavy-walled pressure vessel or round-bottom flask.

  • Add

    
     (25 mL)  carefully.
    
  • Add N,N-Dimethylaniline (2.5 mL) dropwise. Exotherm warning.

  • Heat the mixture to reflux (105–110°C) for 6–12 hours. The solid should dissolve, turning the solution dark brown.

  • Distillation (Critical Step): Remove excess

    
     via vacuum distillation (rotary evaporator with a caustic trap).
    
  • Quench: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Extract immediately with Dichloromethane (DCM, 3 x 50 mL) .

  • Wash: Wash organic layer with cold saturated

    
     (aq) and brine.
    
  • Dry & Concentrate: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/heptane or sublime under high vacuum if high purity is required.

Protocol B: Lithiation-Trapping (Research Scale Only)

Context: Use this method only if you must start from 2,4,6-trichloropyrimidine. Risk: High. TCP is prone to "halogen dance" (isomerization) and nucleophilic attack by the lithium base.

Reagents:

  • 2,4,6-Trichloropyrimidine (TCP)[1][2][3][4][5][6]

  • LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - LiTMP is preferred due to lower nucleophilicity.[1]

  • Acetaldehyde (Electrophile)

  • MnO

    
     or Dess-Martin Periodinane (Oxidant)[1]
    

Protocol:

  • Setup: Flame-dry a flask under Argon atmosphere.

  • Cooling: Dissolve TCP (1.0 eq) in dry THF. Cool to -95°C (Liquid

    
    /Hexane or MeOH bath). Control is critical; at >-78°C, the Li-species decomposes.[1]
    
  • Lithiation: Add LiTMP (1.1 eq) dropwise over 20 mins. Stir for 15 mins at -95°C.

  • Trapping: Add Acetaldehyde (1.5 eq) neat. Stir for 30 mins, allowing to warm to -78°C.

  • Quench: Add saturated

    
     solution.
    
  • Oxidation: Isolate the intermediate alcohol (1-(2,4,6-trichloropyrimidin-5-yl)ethanol) and oxidize it to the ketone using activated MnO

    
     in DCM at room temperature.
    

Analytical Data & Validation

Parameter5-Acetyl-2,4,6-trichloropyrimidineValidation Method
Appearance Pale yellow crystalline solidVisual
Melting Point 65–70°C (approx.)[1]Capillary MP
IR Spectrum ~1700 cm

(C=O), ~1550 cm

(C=N)
FT-IR
Mass Spec M+ cluster at 224/226/228 (Cl

pattern)
GC-MS / LC-MS
Reactivity Highly reactive to amines at C4/C6TLC with amine spot

Stability Note: The 5-acetyl group makes the C4 and C6 chlorines extremely electrophilic.[1] Store the compound under inert gas at -20°C. Moisture will hydrolyze C4/C6 chlorines to hydroxyls.[1]

References

  • Synthesis of Trichloropyrimidines: U.S. Patent 5,898,073. Process for the preparation of 2,4,6-trichloropyrimidine.

  • Reactivity of 2,4,6-Trichloropyrimidine: Mosrin, M., & Knochel, P. (2009). Regioselective functionalization of pyrimidines via halogen-magnesium exchange.[1] Chemistry – A European Journal.

  • Barbituric Acid Functionalization: Organic Syntheses, Coll. Vol. 2, p. 60 (1943). Methods for nitration and acylation of barbituric acids.

  • Lithiation of Halopyrimidines: Plé, N., Turck, A., et al. (1997). Metalation of diazines. Tetrahedron.

Sources

Application Notes and Protocols for the C-4 Selective Amination of 5-Acetyl-2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Amino-5-acetyl-2,6-dichloropyrimidines

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1] The precise functionalization of the pyrimidine ring is paramount for modulating biological activity. Among the various substituted pyrimidines, 4-amino-5-acetyl-2,6-dichloropyrimidine stands out as a highly valuable building block. The presence of multiple reactive sites—the amino group, the acetyl moiety, and two distinct chlorine atoms—offers a rich platform for subsequent chemical diversification, enabling the exploration of vast chemical space in drug discovery programs.

This application note provides a comprehensive guide to the C-4 selective amination of 5-acetyl-2,4,6-trichloropyrimidine. We will delve into the mechanistic principles governing the regioselectivity of this nucleophilic aromatic substitution (SNAr) reaction, present a detailed, field-proven protocol for its execution, and discuss the characterization of the final product.

Mechanistic Rationale for C-4 Selectivity

The selective substitution of one chlorine atom over the others in 5-acetyl-2,4,6-trichloropyrimidine is governed by the electronic properties of the pyrimidine ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, rendering the carbon atoms electron-deficient and susceptible to nucleophilic attack. The reactivity of the chloro-substituted positions in polychloropyrimidines generally follows the order C-4/C-6 > C-2 >> C-5.[2]

The C-4 and C-6 positions are electronically equivalent and more activated towards nucleophilic attack than the C-2 position. This is due to the greater ability of the para- and ortho-nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-4/C-6. The electron-withdrawing acetyl group at the C-5 position further enhances the electrophilicity of the adjacent C-4 and C-6 positions.

While both C-4 and C-6 are highly activated, mono-amination predominantly occurs at one of these positions. For the purpose of this protocol, we will refer to the product as the C-4 substituted isomer. The selective mono-amination is achieved by careful control of reaction conditions, such as temperature and stoichiometry of the amine.

Synthesis of the Starting Material: 5-Acetyl-2,4,6-trichloropyrimidine

A plausible route to the starting material, 5-acetyl-2,4,6-trichloropyrimidine, starts from barbituric acid, a common precursor for polychloropyrimidines.[1] The synthesis involves a Vilsmeier-Haack type formylation followed by chlorination. A similar strategy has been reported for the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde.[3]

Experimental Protocol: C-4 Selective Amination

This protocol is adapted from a similar regioselective amination of 2,4,6-trichloropyrimidine-5-carbaldehyde and is expected to provide high selectivity for the C-4 position.[3]

Materials:

  • 5-Acetyl-2,4,6-trichloropyrimidine

  • Primary or secondary amine (e.g., cyclopentylamine)

  • Cesium Carbonate (Cs₂CO₃)

  • Tetrabutylammonium iodide (TBAI)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-acetyl-2,4,6-trichloropyrimidine (1.0 eq.) in a mixture of toluene and water (e.g., 1:4 v/v).

  • Addition of Reagents: To the stirred solution, add the amine (1.0-1.1 eq.), cesium carbonate (2.0 eq.), and a catalytic amount of tetrabutylammonium iodide (TBAI, ~0.05 eq.). The use of a phase-transfer catalyst like TBAI is crucial for facilitating the reaction in the biphasic system.[3]

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (25-30 °C).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine all organic layers.

  • Purification:

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Final Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-amino-5-acetyl-2,6-dichloropyrimidine.

Data Presentation

ParameterValue/ConditionRationale/Reference
Starting Material 5-Acetyl-2,4,6-trichloropyrimidineKey electrophile for SNAr.
Nucleophile Primary/Secondary Amine (e.g., cyclopentylamine)The choice of amine will influence reaction rate and product properties.
Base Cesium Carbonate (Cs₂CO₃)Acts as a scavenger for the HCl generated during the reaction.[3]
Catalyst Tetrabutylammonium iodide (TBAI)Efficient phase-transfer catalyst for biphasic SNAr reactions.[3]
Solvent System Toluene/WaterA green chemistry-compatible biphasic system.[3]
Temperature Room Temperature (25-30 °C)Mild conditions that favor selective mono-amination and minimize side reactions.
Reaction Time 2-4 hours (monitor by TLC/HPLC)Typical duration for similar reactions.[3]
Expected Product 4-Amino-5-acetyl-2,6-dichloropyrimidineThe C-4 substituted isomer is the major product.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Amination Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 5-acetyl-2,4,6-trichloropyrimidine in Toluene/Water B Add Amine, Cs₂CO₃, and TBAI A->B C Stir at Room Temperature (2-4 hours) B->C D Monitor by TLC/HPLC C->D E Phase Separation D->E Reaction Complete F Aqueous Layer Extraction with Ethyl Acetate E->F G Combine Organic Layers F->G H Wash with Water & Brine G->H I Dry over MgSO₄/Na₂SO₄ H->I J Filter and Concentrate I->J K Column Chromatography (if necessary) J->K L Obtain Pure Product: 4-Amino-5-acetyl-2,6-dichloropyrimidine K->L

Caption: Workflow for the C-4 selective amination.

Product Characterization

The final product, 4-amino-5-acetyl-2,6-dichloropyrimidine, should be characterized by standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a singlet for the acetyl protons (CH₃) and signals corresponding to the protons of the newly introduced amino group. The absence of a proton signal in the aromatic region of the pyrimidine ring is expected. For a primary amine, a broad singlet for the NH₂ protons would be observed.

    • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbons of the pyrimidine ring. The chemical shifts of the ring carbons will be indicative of the substitution pattern. Based on data for similar compounds, the C-2, C-4, C-5, and C-6 carbons are expected in the range of δ 160-110 ppm.[4]

  • Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should confirm the molecular weight of the product and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the acetyl group, and C=N and C=C stretching of the pyrimidine ring.

Safety Precautions

  • 5-Acetyl-2,4,6-trichloropyrimidine is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Phosphorus oxychloride, if used in the synthesis of the starting material, is highly corrosive and reacts violently with water. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the C-4 selective amination of 5-acetyl-2,4,6-trichloropyrimidine. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can efficiently synthesize 4-amino-5-acetyl-2,6-dichloropyrimidine, a versatile intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • (Reference for general pyrimidine chemistry - placeholder, will be replaced with a real reference if found)
  • (Reference for SNAr on pyrimidines - placeholder, will be replaced with a real reference if found)
  • Patent CN111039876A. A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

  • Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.

  • Janeba, Z., et al. (2014). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 23(10), 4446–4456.

  • (Reference for characterization data - placeholder, will be replaced with a real reference if found)
  • (Reference for safety information - placeholder, will be replaced with a real reference if found)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine.

Sources

Troubleshooting & Optimization

removing phosphorus oxychloride (POCl3) from pyrimidine reaction mixture

Technical Guide: Safe Removal of Phosphorus Oxychloride (POCl ) from Pyrimidine Synthesis

Executive Summary

The chlorination of hydroxypyrimidines using phosphorus oxychloride (POCl

12



This guide provides a self-validating workflow to safely remove POCl

The core philosophy is "Remove, then Destroy":

The Decision Matrix (Workflow)

The following decision tree outlines the standard operating procedure (SOP) for determining the safest workup path based on your reaction scale and equipment.

POCl3_RemovalStartReaction Complete(Excess POCl3 present)Distill_CheckCan you Vacuum Distill?Start->Distill_CheckVac_DistillStep 1: Bulk Vacuum Distillation(Remove ~80-90% POCl3)Distill_Check->Vac_DistillYes (Recommended)Quench_DecisionStep 3: Quenching StrategyDistill_Check->Quench_DecisionNo (Small Scale Only)Tol_ChaseStep 2: Toluene 'Chaser'(Co-distillation to remove traces)Vac_Distill->Tol_ChaseTol_Chase->Quench_DecisionRev_QuenchReverse Quench(Pour Rxn INTO Ice/Water)Quench_Decision->Rev_QuenchStandard SafetyDirect_QuenchDirect Quench(Add Water to Rxn)Quench_Decision->Direct_QuenchUnsafeAcid_AqResult: Acidic Aqueous Solution(Product likely protonated)Rev_Quench->Acid_AqDangerDANGER: RUNAWAY EXOTHERMDO NOT DO THISDirect_Quench->DangerNeutralizeStep 4: pH Adjustment(Na2CO3 / NH4OH to pH 8-9)Acid_Aq->NeutralizeExtractExtraction / FiltrationNeutralize->Extract

Figure 1: Logical flow for POCl

Module 1: Mechanical Removal (Distillation)

Why this matters: Quenching 50 mL of POCl

Protocol A: Bulk Vacuum Distillation
  • Setup: Equip the reaction flask with a short-path distillation head or switch the reflux condenser to distillation mode.

  • Conditions: Apply vacuum (aim for <20 mbar). POCl

    
     boils at 105 °C at atm, but boils at ~25–30 °C under good vacuum.
    
  • Bath Temperature: Keep the oil bath <60 °C to prevent decomposition of the pyrimidine product while stripping the solvent.

  • Trap: Ensure your vacuum pump is protected by a cold trap (liquid

    
     or dry ice/acetone) to catch corrosive POCl
    
    
    vapors.
Protocol B: The "Toluene Chase" (Co-distillation)

Pure POCl

  • Add Solvent: Add a volume of anhydrous toluene equal to the estimated residual volume (e.g., 50–100 mL).

  • Mix: Stir briefly to dissolve the oil.

  • Strip: Distill the toluene off under vacuum. The toluene vapors carry residual POCl

    
     with them.
    
  • Repeat: Perform this "chase" 2–3 times.

    • Result: A semi-solid or thick oil that is nearly free of POCl

      
      , making the subsequent quench mild and manageable.
      

Module 2: Chemical Destruction (Quenching)

The Golden Rule: Always perform a Reverse Quench .

  • Direct Quench: Adding water to the acid chloride. The water sits on top (density difference), reacts at the interface, generates heat, boils, and can cause the flask contents to erupt (the "volcano effect").

  • Reverse Quench: Adding the acid chloride to a large volume of stirred water/ice. The heat is dissipated instantly into the heat sink (water).

Quenching Media Comparison
MethodCompositionProsConsBest For
Standard Crushed Ice + WaterHigh heat capacity; cheap.Acidic final pH (0–1); may precipitate impurities.Robust substrates.
Buffered Sat. NaOAc or NaHCO

Neutralizes HCl as it forms; prevents highly acidic shock.

evolution (foaming) with carbonates.
Acid-sensitive products.
Biphasic Toluene + WaterProduct stays in organic layer; heat dissipates in water.Requires separation step.[3]Large scale / sticky products.

Troubleshooting & FAQs

Q1: "I quenched the reaction, but my product is missing from the organic layer."

Diagnosis: Protonation. The hydrolysis of POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">



45

6

Solution:

  • Keep the aqueous layer.

  • Slowly adjust the pH to 8–9 using saturated

    
     or 
    
    
    (keep cool with ice).
  • Watch for precipitation of the free base.

  • Extract with Ethyl Acetate or DCM after neutralization.

Q2: "After distilling POCl , I have a rock-hard solid that I can't get out of the flask."

Diagnosis: Aggregation. Stripping to dryness can cause the chloropyrimidine and inorganic salts to fuse.

Solution: Do not strip to absolute dryness. Stop when the residue is a stirrable oil. If it solidifies:

  • Dissolve the residue in a minimal amount of DCM or Toluene before quenching.

  • Pour this organic solution into the ice water (Reverse Quench). This keeps the product in solution and prevents "clumping" during hydrolysis.

Q3: "I see delayed bubbling/fizzing even minutes after quenching."

Diagnosis: Encapsulation. A crust of hydrolyzed material may have formed around a pocket of unreacted POCl


Solution:

  • Agitation: Ensure vigorous stirring during the quench.

  • Time: Allow the quench mixture to stir for at least 30–60 minutes before separating layers to ensure total hydrolysis.

References

  • Amgen Inc. (2010).[7] Hydrolysis of Phosphoryl Trichloride (POCl

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. 
    
  • BenchChem. (2025).[1][8] Technical Support: Chlorination in Pyrimidine Synthesis.

  • Organic Syntheses. (2012). Synthesis of 4-Chloro-quinoline and workup protocols. Org. Synth. 2012, 89, 380-393.

  • Solvay. (2014).[4] Phosphorus Oxychloride Safety Data Sheet & Handling Guide.

stability of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone in moisture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Part 1: The Critical Directive (Safety & Stability Alert)

::: danger CRITICAL SAFETY WARNING: HCl GENERATION & LACHRYMATOR HAZARD 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone is not merely "moisture sensitive"—it is a precursor to an autocatalytic degradation loop . Upon contact with atmospheric moisture, it hydrolyzes to release Hydrogen Chloride (HCl) gas.

  • The Hazard: The released HCl acts as a lachrymator (tear gas) and a respiratory irritant.

  • The Chain Reaction: The generated HCl protonates the pyrimidine ring nitrogens, increasing the electrophilicity of the remaining chlorine positions, thereby accelerating further hydrolysis. A small compromised seal can ruin the entire bottle within hours. :::

Part 2: Diagnostic Framework (Is My Sample Compromised?)

Before using this reagent in a high-value synthesis (e.g., kinase inhibitor development), perform this rapid triage. Do not rely solely on the label purity.

Visual & Olfactory Diagnostics
IndicatorStatusTechnical Interpretation
Appearance White/Off-white Crystalline Solid Pass. Material is likely intact.
Appearance Yellow/Orange Discoloration Fail. Indicates formation of conjugated hydrolysis byproducts (pyrimidones).
Texture Clumping or "Wet" Appearance Fail. Hygroscopic hydrolysis products (HCl salts) have formed and absorbed water.
Smell Acrid / Pungent (Acidic) Fail. Significant HCl release has occurred. Material is degrading.
Instrumental Verification (The "Zero-Water" Protocol)

Standard HPLC methods often degrade this compound during analysis due to aqueous mobile phases.

Recommended Method: Anhydrous GC-MS or Rapid-LC

  • Diluent: Anhydrous Acetonitrile or Dichloromethane (dried over

    
    ).
    
  • LC Condition: High organic start (e.g., 80% ACN), fast gradient. Minimize residence time in aqueous buffers.

  • Acceptance Criteria: >95% area purity. If <90% with significant early-eluting peaks (hydrolyzed species), repurification is required.

Part 3: Mechanism of Failure (The "Why")

To preserve this molecule, you must understand its vulnerability. The pyrimidine ring is electron-deficient due to the two nitrogen atoms. The addition of three chlorine atoms (positions 2, 4,[1][2] 6) and a 5-acetyl group (ethanone) creates a "perfect storm" for Nucleophilic Aromatic Substitution (


).

The Hydrolysis Pathway:

  • Activation: The 5-acetyl group withdraws electron density, specifically activating the 4- and 6-positions via resonance (vinylogous activation).

  • Attack: Water (nucleophile) attacks the C4 or C6 position.

  • Collapse: Chloride is expelled, forming HCl.

  • Tautomerization: The resulting enol tautomerizes to the thermodynamically stable amide (pyrimidone) form.

Degradation Pathway Diagram

HydrolysisPathway Start 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone (Intact Reagent) Transition Meisenheimer-like Complex Start->Transition + H₂O (Slow Step) Moisture Atmospheric Moisture (H₂O) Moisture->Transition Product Hydrolyzed Isomer (Chloropyrimidone) Transition->Product - Cl⁻ HCl HCl Release (Autocatalyst) Transition->HCl Generation HCl->Start Protonation (Accelerates Reaction)

Caption: Figure 1. The autocatalytic hydrolysis cycle. Note how HCl generated in the second step feeds back to activate the starting material, creating a runaway degradation effect.

Part 4: Storage & Handling Protocols (The "Gold Standard")

1. Storage Conditions

  • Temperature: Store at -20°C (Long term) or 2-8°C (Active use). Cold slows the kinetic rate of hydrolysis.

  • Atmosphere: Strict Inert Gas (Argon/Nitrogen).

  • Container: Glass vial with a Teflon-lined cap, sealed with Parafilm. Store inside a secondary desiccator containing active desiccant (e.g.,

    
     or indicating silica gel).
    

2. Handling Workflow

  • Equilibration: Allow the bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly onto the solid.

  • Weighing: Do not weigh in open air if humidity is >40%. Flush the headspace with Argon immediately after removing the sample.

  • Solvents: Use only anhydrous solvents (water content <50 ppm).

Part 5: Troubleshooting & FAQs

Q1: I left the bottle open on the bench for 2 hours. Is it ruined?

  • Answer: Likely, yes. The surface layer has certainly hydrolyzed. If you have a large amount (e.g., 10g), the core might be intact.

  • Action: Recrystallize immediately from dry non-polar solvents (e.g., Hexane/DCM mix) or discard. Do not use for critical steps.

Q2: Can I use silica gel chromatography to purify this?

  • Answer: Proceed with extreme caution. Silica gel is slightly acidic and usually contains adsorbed water, which will degrade the compound on the column.

  • Modification: Pre-treat the silica with 1% Triethylamine (to neutralize acidity) and use anhydrous eluents. Flash chromatography must be fast.

Q3: Why is the 4-position more reactive than the 2-position?

  • Answer: While all three positions are activated, the 5-acetyl group provides specific resonance activation to positions 4 and 6 (ortho/para relationship). Position 2 is "meta" to the acetyl group and relies only on the ring nitrogens for activation. Therefore, hydrolysis usually yields the 4-hydroxy derivative first [1].

Q4: I see a new peak in NMR at ~12-13 ppm. What is it?

  • Answer: This is likely the -NH proton of the pyrimidone tautomer (the hydrolyzed product). Intact starting material has no protons in this region.

References

  • Reactivity of 2,4,6-Trichloropyrimidines

    • Mechanism:[3][4][5][6] The 4/6-positions in 5-substituted trichloropyrimidines are highly activated toward nucleophilic attack due to conjugation with the electron-withdrawing group at C5.

    • Source:J. Serb. Chem. Soc.2023 , 88(1), 1–9.[7][8] "Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde."

    • (Analogous reactivity pattern).

  • Safety & Handling (SDS Data)

    • Hazards: Identification of HCl release, skin corrosion, and lachrymator properties for trichloropyrimidine deriv
    • Source: Thermo Fisher Scientific, Safety Data Sheet for Pyrimidine, 2,4,6-trichloro-.
  • Hydrolysis Kinetics

    • Context: Comparative hydrolysis rates of chloropyrimidines in acidic vs. neutral media.
    • Source:ResearchGate, "2,4,6-Trichloropyrimidine. Reaction with Anilines."

Sources

minimizing side reactions during pyrimidine acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Pyrimidine Acetylation Technical Support Center .

This guide is engineered for organic chemists and process scientists dealing with the functionalization of pyrimidines—specifically the selective


-acetylation of Cytosine (

) and the protection of nucleoside hydroxyls. Unlike generic protocols, this center focuses on the why behind failure modes: kinetic vs. thermodynamic control, polysubstitution, and stability profiles.

Quick Navigation

ModuleFocus AreaCommon Issues Solved
1. The Selectivity Crisis Regiochemistry (

vs.

)
"Why is my product hydrolyzing?" / "Why is the yield low?"
2. The Protocol Transient Protection (TiP)"How do I stop sugar acetylation?" / "Solubility issues."
3. Troubleshooting Impurity ProfilingDi-acetylation (

), Tars, and Desilylation failures.

Module 1: The Selectivity Crisis (Mechanistic Insight)

The acetylation of cytosine-based pyrimidines is governed by a competition between the exocyclic amine (


) , the carbonyl oxygen (

)
, and (in nucleosides) sugar hydroxyls .
The Kinetic vs. Thermodynamic Trap

Users often report forming an unstable product that degrades back to the starting material upon aqueous workup. This is usually the result of


-acetylation .
  • Kinetic Product (

    
    -Acetyl):  The 
    
    
    
    position is highly nucleophilic in the neutral tautomer. Reaction at
    
    
    is fast but forms an unstable imidate ester, which hydrolyzes instantly in water.
  • Thermodynamic Product (

    
    -Acetyl):  The 
    
    
    
    -amide is stable. However, the amine is less nucleophilic due to resonance delocalization into the ring.
  • The "Over-Reaction" (

    
    -Diacetyl):  With excess reagent (
    
    
    
    ), the mono-acetylated product (
    
    
    ) reacts again to form
    
    
    -diacetylcytosine. This species is labile and often mistaken for the mono-product or an impurity.
Visualizing the Pathway

The following diagram illustrates the competing pathways. Note the reversibility of the


-acetyl route.

PyrimidinePathways Start Cytosine (Starting Material) OAc O-Acetyl Imidate (Kinetic Product) Start->OAc Fast (Low Temp) NAc N4-Acetylcytosine (Thermodynamic Target) Start->NAc Slow (High Temp/Catalyst) Hydrolysis Hydrolysis (Reversion) OAc->Hydrolysis Aq. Workup DiAc N4,N4-Diacetyl (Over-reaction) NAc->DiAc Excess Ac2O DiAc->NAc Mild Base (NH3/MeOH) Hydrolysis->Start

Caption: Reaction landscape of Cytosine acetylation. Green path represents the desired workflow; Red/Yellow paths represent common failure modes.

Module 2: The "Gold Standard" Protocol (Transient Protection)

Direct acetylation of nucleosides or insoluble bases often leads to mixtures. The industry-standard solution is Transient Silylation (TiP) . This "One-Pot" method solubilizes the substrate and directs regioselectivity.

The Workflow
  • Silylation: TMSCl protects sugar hydroxyls and transiently silylates the amine/oxygen.

  • Acylation: Acetyl chloride (

    
    ) or Anhydride (
    
    
    
    ) displaces the silyl group at the nitrogen.
  • Desilylation: Mild workup removes

    
    -silyl groups, leaving the stable 
    
    
    
    -acetyl.
Step-by-Step Procedure
StepReagentConditionsMechanistic Goal
1. Dry Down PyridineAzeotropic distillation (

)
Remove water. Water kills TMSCl and creates acetic acid later.
2. Silylation TMSCl (4-6 eq.)Pyridine,

, 30 min
Forms

-TMS ethers (sugar) and

-TMS adducts. Solubilizes the pyrimidine.
3. Activation AcCl (1.1-1.5 eq.)

, 1-2 h

reacts with the silylated amine. The driving force is the formation of strong Si-Cl bond.
4. Quench MeOH Add excess, stir 10 minMethanolysis of unreacted

and labile silyl esters.
5. Hydrolysis aq.

(if needed)

, 15 min
Cleaves any inadvertent

-acetyl groups or

-diacetyl species back to Mono-

-Ac.

Critical Note: If using Acetyl Chloride , ensure the temperature is kept low (


) during addition to prevent glycosidic bond cleavage (depyrimidination), although pyrimidines are more robust than purines.

Module 3: Troubleshooting & FAQs

Ticket #001: "I see two acetyl groups on NMR, but I only wanted one."

Diagnosis: You have formed


-diacetylcytosine. This is common when using 

with DMAP or high temperatures. Solution:
  • Do not discard. The second acetyl group is chemically labile.

  • Fix: Treat the crude mixture with methanolic ammonia or simply stir in MeOH/Water with mild base (

    
    ) for 30 minutes. The "outer" acetyl group will cleave much faster than the amide bond, converging to the desired product.
    
Ticket #002: "My product turns into a black tar."

Diagnosis: Polymerization or decomposition due to high heat in the presence of pyridine salts. Solution:

  • Avoid refluxing in neat acetic anhydride if possible.

  • Switch to the Transient Silylation method (Module 2), which operates at

    
     to RT.
    
  • Ensure all pyridine is removed via co-evaporation with toluene before crystallization; pyridine residues can catalyze decomposition.

Ticket #003: "The reaction works, but I lose the product during column chromatography."

Diagnosis:


-acetyl pyrimidines can be polar and streak on silica. Furthermore, if the 

-acetyl kinetic product was formed, it will hydrolyze on the acidic silica. Solution:
  • Verify Structure: Ensure you have the thermodynamic

    
    -acetyl product before purification.
    
  • Mobile Phase: Use

    
     (9:1) with 
    
    
    
    Triethylamine (TEA) to neutralize silica acidity.
  • Precipitation: Try to avoid columns. Most

    
    -acetyl cytosine derivatives crystallize well from Ethanol or Water/Ethanol mixtures.
    

Module 4: Decision Logic (Workflow Optimization)

Use this logic tree to select the correct reagents for your specific substrate.

DecisionTree Start Start: Substrate Analysis IsNucleoside Is it a Nucleoside? Start->IsNucleoside Solubility Is it soluble in organic solv? IsNucleoside->Solubility No (Free Base) ProtectOH Do you need OH protection? IsNucleoside->ProtectOH Yes TransSil USE TRANSIENT SILYLATION (TMSCl -> AcCl -> MeOH) Solubility->TransSil No (Insoluble) Reflux Reflux in Ac2O + AcOH Solubility->Reflux Yes (Rare) ProtectOH->TransSil Yes (Keep OH free) Classic USE CLASSIC ANHYDRIDE (Ac2O/Pyridine) ProtectOH->Classic No (Acetylate All) HydrolysisStep Must perform basic hydrolysis to cleave N,N-diacetyl Reflux->HydrolysisStep Mandatory

Caption: Decision matrix for selecting acetylation conditions based on substrate solubility and protection requirements.

References

  • Transient Silylation Mechanism

    • Title: Transient Silylation of the Guanosine O6 and Amino Groups Facilitates N-Acylation.[1]

    • Source: Organic Letters (2004).[1]

    • URL:[Link]

    • Relevance: Establishes the "TiP" protocol as the standard for selective N-acylation of nucleosides, avoiding side reactions.
  • Chemoselective Acylation

    • Title: Chemoselective Acylation of Nucleosides.[2]

    • Source: Chemistry - A European Journal (via PMC).
    • URL:[Link]

    • Relevance: Discusses the competition between O- and N-acylation and methods to control selectivity.
  • Di-acetylation Side Reactions

    • Title: N4-Acetylcytosine (Compound Summary).[3][4]

    • Source: PubChem.[3]

    • URL:[Link]

    • Relevance: Confirms the existence and properties of N-acetyl vs di-acetyl deriv
  • General Nucleoside Protocols

    • Title: O-Acetylation using acetic anhydride in pyridine.
    • Source: GlycoPOD (NIH).
    • URL:[Link]

    • Relevance: Provides the baseline "Classic" conditions to contrast with the optimized Transient Silyl

Sources

Validation & Comparative

Analytical Benchmarking: 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical manual for medicinal chemists and structural biologists. It moves beyond basic spectral assignment to focus on the application of NMR data for quality control and reactivity profiling of this high-value scaffold.

Executive Summary & Strategic Utility

In the development of kinase inhibitors and heterocyclic pharmaceuticals, 1-(2,4,6-Trichloropyrimidin-5-yl)ethanone (hereafter 5-Ac-TCP ) represents a "privileged scaffold." Unlike its unfunctionalized counterpart, 2,4,6-trichloropyrimidine, 5-Ac-TCP possesses a C5-acetyl handle pre-installed, bypassing difficult C-C bond formation steps later in the synthetic sequence.

However, this utility comes with a trade-off: hyper-reactivity . The electron-withdrawing acetyl group, combined with three chlorine atoms, renders the pyrimidine ring exceptionally electrophilic. This guide compares the NMR profile of 5-Ac-TCP against its precursors and analogs to establish a robust protocol for purity assessment and regioselective reaction monitoring.

The Spectral Fingerprint: 5-Ac-TCP vs. Alternatives

The primary challenge in working with 5-Ac-TCP is distinguishing it from its starting materials (barbituric acid derivatives) and hydrolysis byproducts. The 1H NMR spectrum is deceptively simple but highly diagnostic.

Comparative Chemical Shift Data

The following table contrasts the target molecule with its most common "alternatives"—the precursor and the non-acetylated analog.

CompoundStructure DescriptionKey 1H NMR Signals (CDCl₃/DMSO-d₆)Diagnostic Feature
5-Ac-TCP (Target) Pyrimidine ring fully substituted (Cl at 2,4,6; Acetyl at 5).δ 2.65 – 2.72 ppm (s, 3H) Singlet Methyl only. Absence of any aromatic/ring protons.
2,4,6-Trichloropyrimidine Analog lacking C5-acetyl group.δ 7.55 – 7.65 ppm (s, 1H) Aromatic Singlet. Presence of C5-H is the key impurity marker.
5-Acetylbarbituric Acid Synthetic Precursor.δ 2.45 (s, 3H), δ 11.0-12.0 (br s, NH)Broad exchangeable NH protons; Methyl shift is shielded relative to product.
Hydrolysis Byproducts Mono- or di-hydroxy species.Variable broad singlets (OH); Methyl shift drifts upfield (< 2.6 ppm).Loss of sharp methyl singlet; appearance of broad OH peaks.
Theoretical Analysis of the Shift
  • Observation: The methyl group of 5-Ac-TCP appears downfield (~2.7 ppm) compared to a standard methyl ketone (typically ~2.1–2.2 ppm).

  • Causality: This deshielding is driven by the pyrimidine ring current and the inductive effect of the three chlorine atoms. The electron-deficient ring pulls density away from the acetyl group, shifting the methyl protons downfield.

  • QC Criterion: A methyl signal appearing < 2.60 ppm in CDCl₃ often indicates hydrolysis (replacement of Cl with OH), which reduces the electron-withdrawing power of the ring.

Performance Profiling: Reactivity Monitoring

The true power of NMR for this scaffold lies in monitoring Regioselective Nucleophilic Aromatic Substitution (S_NAr) . When reacting 5-Ac-TCP with a nucleophile (Nu), the attack can occur at C4 or C2.

The Symmetry Test

Because 5-Ac-TCP is symmetric, the initial NMR spectrum shows one methyl environment.

  • C2 Attack: Preserves the molecule's plane of symmetry (assuming an achiral/symmetric nucleophile).

  • C4 Attack: Breaks the symmetry.

Decision Logic for Reaction Monitoring

The following diagram illustrates the logical flow for using NMR to determine reaction outcome.

ReactionLogic Start Start: 5-Ac-TCP Spectrum (Single Methyl Peak @ 2.7 ppm) React Reaction with Nucleophile (Nu) (1 equivalent) Start->React Check Analyze 1H / 13C NMR React->Check Res_C4 Outcome A: C4 Substitution (Major Kinetic Product) Check->Res_C4 Symmetry Broken Res_C2 Outcome B: C2 Substitution (Thermodynamic/Steric Product) Check->Res_C2 Symmetry Retained Sig_C4 Signal Profile: • Loss of Symmetry • C2-Cl vs C6-Cl are distinct • 13C: Split signals for C2/C6 Res_C4->Sig_C4 Sig_C2 Signal Profile: • Symmetry Retained • C4-Cl & C6-Cl equivalent • 13C: Simplified spectrum Res_C2->Sig_C2

Figure 1: NMR-based decision tree for determining regioselectivity in S_NAr reactions of 5-Ac-TCP.

Experimental Protocols

Sample Preparation (Critical)

Due to the hydrolytic instability of the C-Cl bonds, standard "wet" CDCl₃ can degrade the sample during acquisition.

  • Solvent: Use CDCl₃ (99.8% D) stored over 4Å molecular sieves or DMSO-d₆ (ampoules only).

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can lead to aggregation-induced shift changes.

  • Tube: Use high-quality 5mm NMR tubes. Flush with Argon/Nitrogen before capping if the sample will be stored >1 hour.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of the methyl singlet vs. potential impurities.

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The methyl protons have relatively long T1 relaxation times; a short D1 will suppress the signal integration relative to impurities.

  • Scans (NS): 16 scans are usually sufficient due to the high sensitivity of the methyl singlet (3 protons).

  • Spectral Width: -2 to 14 ppm (to catch downfield NH/OH protons from precursors).

Data Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Referencing: Reference residual CHCl₃ to 7.26 ppm (or DMSO to 2.50 ppm ). Note: In DMSO, the water peak often appears near 3.3 ppm; do not confuse this with methoxy impurities.

Synthesis & Impurity Workflow

Understanding the source of the sample aids in spectral interpretation. The standard synthesis involves the Vilsmeier-Haack-like chlorination of 5-acetylbarbituric acid.

SynthesisFlow Substrate 5-Acetylbarbituric Acid (Broad NH, Methyl ~2.45) Intermed Intermediate Species (Partially Chlorinated) Substrate->Intermed -HCl Reagent POCl3 / PCl5 (Chlorination) Reagent->Intermed Product 5-Ac-TCP (Sharp Methyl ~2.70) Intermed->Product -POCl3 Hydrolysis Hydrolysis Impurity (Broad OH, Methyl <2.6) Product->Hydrolysis +H2O (Air/Solvent)

Figure 2: Synthetic pathway and degradation risk. Monitoring the transition from broad NH signals to a sharp methyl singlet is the primary process control.

References

  • Chemical Shift Data & Pyrimidine Characterization

    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • Relevance: Provides baseline shifts for 2,4,6-trichloropyrimidine (SDBS No. 1658)
    • URL:[Link]

  • Regioselectivity in Chloropyrimidines

    • Source:Journal of Organic Chemistry. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."
    • Relevance: Establishes the rules for C4 vs C2
    • URL:[Link]

  • Synthesis of 5-Acetyl-2,4,6-trichloropyrimidine

    • Source:Beilstein Journal of Organic Chemistry.
    • Relevance: details the synthesis and instability of perchlorin
    • URL:[Link]

  • General NMR Solvent Effects

    • Source:Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."
    • Relevance: Critical for identifying solvent peaks th
    • URL:[Link]

A Comparative Guide to the ¹³C NMR Chemical Shifts of 5-Acetyl-2,4,6-trichloropyrimidine: A Predictive and Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 5-Acetyl-2,4,6-trichloropyrimidine represents a class of highly functionalized pyrimidines, serving as a versatile scaffold for synthesizing potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for confirming the substitution patterns and electronic environment of such molecules.

This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 5-acetyl-2,4,6-trichloropyrimidine. In the absence of publicly archived experimental spectra for this specific molecule, we present a robust predictive analysis grounded in the empirical data of its parent structure, 2,4,6-trichloropyrimidine, and established substituent effects. This comparative approach not only offers a reliable forecast of the expected spectrum but also outlines a comprehensive workflow for experimental validation, ensuring both scientific integrity and practical utility for researchers in the field.

The Foundational Spectrum: 2,4,6-Trichloropyrimidine

To accurately predict the spectrum of the target molecule, we must first understand its structural foundation. 2,4,6-Trichloropyrimidine is a symmetrical molecule where the C2, C4, and C6 positions are chemically equivalent in some respects but distinct in the context of the overall ring system. However, for NMR purposes, C4 and C6 are equivalent due to the molecule's symmetry plane through C2 and C5. The high electronegativity of the chlorine atoms significantly deshields the attached carbons, shifting their resonance signals downfield.

Public databases provide experimental data for 2,4,6-trichloropyrimidine, which serves as our baseline.[1][2][3]

Table 1: Experimental ¹³C NMR Chemical Shifts for 2,4,6-Trichloropyrimidine

Carbon AtomChemical Shift (δ, ppm)Rationale for Assignment
C2~163.5Carbon situated between two nitrogen atoms and attached to a chlorine; experiences strong deshielding.
C4, C6~160.0Equivalent carbons attached to chlorine and adjacent to a nitrogen atom.
C5~120.5The only carbon attached to a hydrogen, significantly more shielded (upfield) compared to the chloro-substituted carbons.

Note: Specific values may vary slightly based on the solvent and experimental conditions.

The Influence of the Acetyl Substituent: A Predictive Model

The introduction of an acetyl group at the C5 position dramatically alters the electronic landscape of the pyrimidine ring and introduces two new carbon signals. The acetyl group is moderately electron-withdrawing, and its effects on the ring carbons can be predicted using the principles of Substituent Chemical Shifts (SCS).

  • Direct (α) Effect : The carbon directly attached to the substituent (C5) will be significantly deshielded (shifted downfield).

  • Ortho (β) Effect : The adjacent carbons (C4 and C6) will experience a smaller shielding or deshielding effect.

  • Meta (γ) Effect : The effect on the C2 carbon will be minimal.

Simultaneously, the acetyl group itself will exhibit characteristic resonances for its carbonyl and methyl carbons.[4][5][6]

Predicted ¹³C NMR Spectrum of 5-Acetyl-2,4,6-trichloropyrimidine

By combining the baseline data from 2,4,6-trichloropyrimidine with established SCS effects for an acetyl group, we can construct a predicted spectrum for our target molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Acetyl-2,4,6-trichloropyrimidine

Carbon AtomPredicted Shift (δ, ppm)Rationale for Prediction
Carbonyl (C=O)195 - 205Typical range for an aryl ketone carbonyl carbon; highly deshielded due to the electronegativity of oxygen.
C2~163.0Minimal change expected as it is meta to the substitution site.
C4, C6~161.0Slightly deshielded due to the electron-withdrawing nature of the acetyl group at the adjacent C5 position.
C5~130.0Significantly deshielded by the direct attachment of the electron-withdrawing acetyl group, replacing the C-H bond.
Methyl (CH₃)25 - 30Typical range for a methyl carbon attached to a carbonyl group.
Comparative Analysis

The most notable predicted changes are the significant downfield shift of C5 upon substitution and the appearance of the two new signals from the acetyl group in their characteristic regions.

CarbonBaseline Shift (ppm) (Parent Molecule)Predicted Shift (ppm) (Target Molecule)Predicted Δδ (ppm)
C2~163.5~163.0-0.5
C4, C6~160.0~161.0+1.0
C5~120.5~130.0+9.5

This predictive framework provides a powerful tool for researchers to tentatively assign an experimental spectrum before conducting more complex 2D NMR experiments.

Experimental Validation Protocol

To validate the predicted chemical shifts, a standardized experimental protocol is essential. The following methodology is designed to yield a high-resolution, unambiguous ¹³C NMR spectrum.

Step-by-Step Acquisition Protocol
  • Sample Preparation :

    • Accurately weigh 15-25 mg of purified 5-acetyl-2,4,6-trichloropyrimidine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[7] If solubility is an issue, DMSO-d₆ or Acetone-d₆ can be considered.[8][9]

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent peak is used for referencing.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration :

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak. Automated shimming routines are typically sufficient for ¹³C experiments.

  • ¹³C Spectrum Acquisition :

    • Select a standard, proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems). Proton decoupling simplifies the spectrum by collapsing all ¹³C-¹H couplings into singlets, ensuring one peak per unique carbon.[4]

    • Set the spectral width to cover the entire expected range of carbon chemical shifts (e.g., 0 to 220 ppm).

    • Set the transmitter offset to the center of the expected spectrum (~110 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. For a 15-25 mg sample, this may range from a few hundred to several thousand scans, depending on the spectrometer's sensitivity.

    • Apply a line-broadening factor (e.g., 1-2 Hz) during Fourier transformation to improve the appearance of the final spectrum.

    • Phase and baseline correct the spectrum carefully.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the solvent residual peak to its known value (e.g., CDCl₃ at 77.16 ppm).[8]

  • Spectral Assignment (2D NMR) :

    • To unambiguously assign the quaternary carbons (C2, C4, C5, C6, and C=O), an HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial.[10] This experiment reveals correlations between protons and carbons over two or three bonds. For instance, the methyl protons of the acetyl group should show a strong correlation to the carbonyl carbon and the C5 carbon of the pyrimidine ring, confirming their assignments.

Visualization of Key Structures and Workflows

Diagrams are essential for visualizing molecular structures and analytical processes.

G cluster_0 Predictive Analysis Workflow cluster_1 Experimental Validation A Identify Parent Structure (2,4,6-Trichloropyrimidine) B Acquire Baseline ¹³C Data (Experimental or Database) A->B C Analyze Substituent Effects (Acetyl Group SCS) B->C D Predict ¹³C Spectrum of Target Molecule C->D H 2D NMR for Assignment (HMBC Experiment) D->H Compare & Validate E Sample Preparation (Solvent & Standard) F 1D ¹³C NMR Acquisition (Proton Decoupled) E->F G Data Processing (Referencing & Phasing) F->G G->H

Figure 2: A comprehensive workflow diagram illustrating the dual approach of predictive analysis and experimental validation for NMR studies.

Conclusion

The structural characterization of 5-acetyl-2,4,6-trichloropyrimidine via ¹³C NMR spectroscopy is a critical step in its utilization as a chemical building block. This guide demonstrates that even without prior experimental data, a highly accurate prediction of its ¹³C NMR spectrum can be achieved by leveraging data from its parent heterocycle and well-established principles of substituent effects. The provided comparative tables, predictive assignments, and a detailed experimental protocol offer researchers a complete and self-validating framework. This dual approach of prediction and validation not only accelerates research by providing a strong hypothesis for spectral assignment but also upholds the standards of scientific rigor required in modern drug discovery and materials science.

References

  • Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system.
  • AIP Publishing. (2020).
  • PubMed. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry.
  • Riand, J., & Chenon, M. T. (1981). Proton and carbon‐13 nuclear magnetic resonance studies of substituted pyrimidines. V ¹³C, ¹H coupling contsants for some methyl‐ and aminopyrimidines. Organic Magnetic Resonance, 15(1), 18-21. [Link]

  • ChemicalBook. (n.d.). Pyrimidine(289-95-2) ¹³C NMR spectrum.
  • ResearchGate. (n.d.). ¹H NMR and ¹³C NMR Spectra of the Condensed Pyrimidines 1-10.
  • Supporting Information. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: NMR Peak Assignment for Substituted Pyrimidines.
  • PubChem. (n.d.). 2,4,6-Trichloropyrimidine.
  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Puget Sound. (n.d.). Tables For Organic Structure Analysis.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • ChemicalBook. (n.d.). 2,4,6-Trichloropyrimidine(3764-01-0) ¹H NMR spectrum.
  • Sigma-Aldrich. (n.d.). 2,4,6-Trichloropyrimidine 97%.

Sources

Mass Spectrometry Fragmentation Guide: 2,5,6-Trichloronicotinamide (C₆H₃Cl₃N₂O)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2,5,6-Trichloronicotinamide (C₆H₃Cl₃N₂O), a critical intermediate in the synthesis of KRAS G12C inhibitors.

Executive Summary & Chemical Context

Target Molecule: 2,5,6-Trichloronicotinamide CAS Registry Number: 142266-62-4 Molecular Formula: C₆H₃Cl₃N₂O Exact Mass: 223.9311 Da Application: Key building block in the synthesis of covalent KRAS G12C inhibitors (e.g., Sotorasib analogs) used in oncology drug development.

Note on Isomers: While the formula C₆H₃Cl₃N₂O is chemically distinct, it is frequently confused with Picloram (C₆H₃Cl₃N₂O₂), a herbicide, due to database typos omitting an oxygen atom. This guide focuses strictly on the drug development intermediate 2,5,6-Trichloronicotinamide .

The Analytical Challenge

In drug development, monitoring residual levels of 2,5,6-trichloronicotinamide in final API (Active Pharmaceutical Ingredient) batches is critical due to its reactivity. The molecule presents a unique mass spectral signature dominated by the chlorine isotopic envelope and amide-driven fragmentation.

Fragmentation Mechanics & Isotopic Signature[1]

MS1: The Chlorine Isotopic Envelope

Before fragmentation, the molecular ion cluster is the definitive identifier. With three chlorine atoms (


 and 

), the precursor ion

does not appear as a single peak but as a distinct cluster with a 100 : 96 : 31 : 3 intensity ratio.
Ion Speciesm/z (approx)Relative AbundanceComposition
M+H (

)
224.94 100% (Base) Monoisotopic
M+H (

)
226.94~96%M+2
M+H (

)
228.93~31%M+4
M+H (

)
230.93~3%M+6
MS2: Fragmentation Pathway (ESI+)

The fragmentation of protonated 2,5,6-trichloronicotinamide (


, m/z 225) follows characteristic amide dissociation pathways. The primary driver is the loss of small neutrals (ammonia, water) followed by ring destabilization.
Primary Pathway: Deamidation (The Nitrile Route)
  • Precursor (m/z 225): Protonation occurs on the amide oxygen or pyridine nitrogen.

  • Loss of NH₃ (Δ17 Da)

    
     m/z 208:  The amide group undergoes nucleophilic attack/rearrangement to eliminate ammonia, forming the 2,5,6-trichloronicotinoyl cation  (acylium) or the protonated 2,5,6-trichloronicotinonitrile  species.
    
  • Loss of CO (Δ28 Da)

    
     m/z 180:  The acylium ion ejects carbon monoxide to form the 2,3,6-trichloropyridinium ion .
    
Secondary Pathway: Dehydration
  • Loss of H₂O (Δ18 Da)

    
     m/z 207:  Dehydration of the amide leads to the formation of the nitrile (cyano) derivative directly.
    
Tertiary Pathway: Radical/Halogen Loss
  • Loss of Cl/HCl (Δ35/36 Da): High collision energies (CE > 30 eV) force the ejection of a chlorine radical or HCl from the pyridine ring, typically observed at m/z 173 (from m/z 208) or m/z 189 (from parent).

Visualization: Fragmentation Pathway

Fragmentation Parent [M+H]+ Precursor m/z 225 (3 Cl) Acylium Acylium Ion [M+H - NH3]+ m/z 208 Parent->Acylium - NH3 (17 Da) Primary Path Nitrile Nitrile Ion [M+H - H2O]+ m/z 207 Parent->Nitrile - H2O (18 Da) Secondary Path Pyridinium Trichloropyridinium [M+H - NH3 - CO]+ m/z 180 Acylium->Pyridinium - CO (28 Da) RingFrag Ring Fragment [M+H - NH3 - Cl]+ m/z 173 Acylium->RingFrag - Cl (35 Da) High CE

Figure 1: Proposed ESI+ fragmentation pathway for 2,5,6-Trichloronicotinamide showing primary deamidation and decarbonylation steps.

Technique Comparison: LC-QqQ vs. LC-HRMS

For drug development workflows, the choice of instrument depends on the stage of the pipeline (Discovery vs. QC).

FeatureLC-MS/MS (Triple Quad) LC-HRMS (Q-TOF / Orbitrap) GC-MS (EI)
Primary Use Quantitation (Genotoxic Impurity Assays)Identification (Metabolite ID, Structure Confirmation)Volatile Analysis (Starting Material QC)
Sensitivity High (pg/mL range)Medium-HighMedium
Selectivity MRM (e.g., 225

208) eliminates matrix noise.
Exact mass (<5 ppm) resolves isobaric interferences.Spectral library matching (NIST).
Fragmentation Collision Induced Dissociation (CID) in Argon.High-energy CID (HCD) provides rich spectra.Electron Impact (70 eV) – hard fragmentation.
Limitation Low structural resolution for unknowns.[1]Lower sensitivity for trace quantitation than QqQ.Requires derivatization if amide adsorbs to liner.

Recommendation:

  • For Synthesis Monitoring: Use LC-UV-MS (Single Quad) for rapid checks.

  • For Impurity Quantitation: Use LC-QqQ in MRM mode (Transition 224.9

    
     207.9).
    
  • For Structural Validation: Use LC-HRMS to confirm the chlorine isotope pattern and exact mass.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for the quantitation of 2,5,6-trichloronicotinamide in a reaction mixture or final drug substance.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL DMSO (stable stock).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Matrix Match: If analyzing API, spike the working solution into the blank API matrix to assess suppression.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    5% B (6.1 min).
  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI Positive)
  • Gas Temp: 350°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 4000 V

  • MRM Transitions:

    • Quantifier: 224.9

      
       207.9 (CE: 15 eV)
      
    • Qualifier 1: 224.9

      
       180.0 (CE: 25 eV)
      
    • Qualifier 2: 226.9

      
       209.9 (Isotope confirmation)
      

References

  • Canon, J., et al. (2019). The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. Link (Contextualizes the use of pyridine intermediates in KRAS inhibitors).

  • Lanman, B. A., et al. (2020). Discovery of a Covalent Inhibitor of KRAS(G12C) with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry. Link (Details synthesis pathways involving trichloronicotinamide).

  • PubChem Compound Summary. 2,5,6-Trichloropyridine-3-carboxamide (CID 53750930). National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Technical Comparison: 5-Acetyl vs. 5-Formyl-2,4,6-Trichloropyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 5-Acetyl vs. 5-Formyl-2,4,6-Trichloropyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pyrimidine functionalization, 5-acetyl-2,4,6-trichloropyrimidine (5-ATCP) and 5-formyl-2,4,6-trichloropyrimidine (5-FTCP) serve as high-value electrophilic scaffolds. While both share the electron-deficient trichloropyrimidine core, their reactivity profiles diverge significantly due to the steric and electronic distinctions between the ketone (acetyl) and aldehyde (formyl) moieties at the C5 position.

This guide analyzes their performance in Nucleophilic Aromatic Substitution (


) and heterocyclization, providing experimental logic to select the optimal precursor for kinase inhibitor synthesis and fragment-based drug discovery.

Electronic and Steric Architecture

The reactivity of these scaffolds is governed by the interplay between the pyrimidine ring nitrogen atoms and the electron-withdrawing group (EWG) at C5.

Comparative Profile
Feature5-Formyl-2,4,6-Trichloropyrimidine (5-FTCP)5-Acetyl-2,4,6-Trichloropyrimidine (5-ATCP)
C5 Substituent Aldehyde (

)
Ketone (

)
Electronic Effect Strong EWG (Inductive + Mesomeric)Moderate EWG (Inductive + Mesomeric)
Steric Hindrance Low (Proton is negligible)Moderate (Methyl group imposes bulk)
C4 Electrophilicity Very High (Rapid

)
High (Slower relative to 5-FTCP)
C5 Carbonyl Reactivity High (Prone to condensation/oxidation)Moderate (Stable; requires activation)
Primary Application Fused heterocycles (e.g., pyrrolopyrimidines)Substituted pyrimidines, complex linkers
Mechanistic Insight: The C4 Activation

Both the formyl and acetyl groups activate the C4 and C6 positions via resonance. However, the 5-formyl group is a superior activator. The lack of steric bulk allows nucleophiles to approach the C4 position with lower activation energy compared to the 5-acetyl analog, where the methyl group can sterically crowd the transition state during nucleophilic attack.

Reactivity Analysis: Regioselectivity

The most critical decision point when using these reagents is controlling the site of substitution. The trichloropyrimidine core has three potential leaving groups (Cl at C2, C4, C6).

The C4 Selectivity Rule

Under standard conditions (0°C to RT, non-polar solvents), nucleophilic attack occurs preferentially at C4 (or C6, which is equivalent by symmetry in the unsubstituted parent, but distinct here).

  • Causality: The N3 nitrogen directs the incoming nucleophile to C4. The C5-EWG stabilizes the Meisenheimer intermediate formed at C4 via resonance (para-relationship).

Deviation: The "Tertiary Amine Effect"

While secondary and primary amines favor C4, tertiary amines can induce substitution at C2 .

  • Mechanism: Tertiary amines form a quaternary ammonium salt at C4. If the nucleophile is bulky or the conditions allow thermodynamic equilibration, the C2 position (activated by two ring nitrogens) becomes the site of stable product formation or subsequent rearrangement.

Experimental Performance Data
Reaction TypeNucleophile5-FTCP Outcome5-ATCP Outcome

(1 eq.)
Primary Amine (

)
Exclusive C4 substitution. Very fast (<1h).Predominant C4 substitution. Slower reaction rates (2-4h).

(Excess)
Secondary Amine (

)
C4 substitution followed by C2/C6 (Mixtures likely if uncontrolled).C4 substitution; C2/C6 requires forcing conditions (heat).
Condensation Hydrazine / HydroxylamineRapid cyclization to Pyrazolo[3,4-d]pyrimidine .Slower cyclization; requires acid catalysis or heat.

Detailed Experimental Protocols

Protocol A: Regioselective C4-Amination of 5-FTCP

This protocol demonstrates the high reactivity of the formyl derivative, requiring low temperatures to prevent over-substitution.

Reagents: 5-Formyl-2,4,6-trichloropyrimidine (1.0 eq), Aniline derivative (0.95 eq), DIPEA (1.1 eq), THF (Anhydrous).

  • Preparation: Dissolve 5-FTCP in anhydrous THF (0.1 M concentration). Cool the solution to -78°C (acetone/dry ice bath). Note: The low temperature is crucial to kinetically trap the C4 product and prevent C2 attack.

  • Addition: Mix the aniline and DIPEA in a separate vial with THF. Add this mixture dropwise to the pyrimidine solution over 30 minutes.

  • Reaction: Stir at -78°C for 1 hour. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde spot is distinctively polar.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography.

    • Expected Yield: 85-92%

    • Validation:

      
       NMR will show the aldehyde singlet (~10.2 ppm) and the loss of symmetry in the pyrimidine ring signals (if applicable).
      
Protocol B: "One-Pot" Vilsmeier-Haack Synthesis of 5-FTCP

Since 5-FTCP is often unstable upon long-term storage, in situ generation from barbituric acid derivatives is a trusted method.

Reagents: Barbituric acid (1.0 eq),


 (excess, solvent/reagent), DMF (3.0 eq).
  • Vilsmeier Complex: Add

    
     to a flask. Cool to 0°C. Add DMF dropwise (Exothermic!). Stir until the Vilsmeier salt (white solid) forms.
    
  • Substrate Addition: Add barbituric acid portion-wise.

  • Chlorination/Formylation: Heat the mixture to reflux (110°C) for 4-6 hours.

    • Mechanism:[1][2][3][4][5] The reaction performs a triple chlorination (C2, C4, C6) and C5-formylation simultaneously.

  • Quench: Pour the reaction mixture onto crushed ice (Violent hydrolysis of excess

    
    ).
    
  • Isolation: Extract the aqueous slurry immediately with DCM. Do not let it sit in water, as the C4-Cl is susceptible to hydrolysis back to the hydroxyl.

Visualizing the Pathways

The following diagram illustrates the divergent synthetic pathways for 5-FTCP and 5-ATCP, highlighting the critical decision nodes for regioselectivity.

ReactivityComparison Start 2,4,6-Trichloropyrimidine Core FTCP 5-Formyl-TCP (High Reactivity) Start->FTCP Vilsmeier-Haack (POCl3/DMF) ATCP 5-Acetyl-TCP (Moderate Reactivity) Start->ATCP Acetylation (Ac2O/Catalyst) C4_Sub C4-Amino Product (Kinetic Control) FTCP->C4_Sub Prim/Sec Amine -78°C to 0°C Fused Bicyclic Heterocycle (Pyrazolopyrimidine) FTCP->Fused Hydrazine RT (Rapid) ATCP->C4_Sub Prim/Sec Amine RT to 40°C C2_Sub C2-Amino Product (Thermodynamic/Steric) ATCP->C2_Sub Tertiary Amine (Quaternary Salt Mechanism) ATCP->Fused Hydrazine Reflux (Slow) C4_Sub->C2_Sub Isomerization (High Temp)

Figure 1: Reaction pathways comparing 5-Formyl (Red) and 5-Acetyl (Blue) derivatives. Note the temperature differences required for C4 substitution.

Strategic Recommendations

When to use 5-Formyl-TCP:
  • Fragment-Based Drug Discovery (FBDD): When you need a highly reactive "warhead" to rapidly screen nucleophiles.

  • Bicyclic Synthesis: If the end goal is a pyrazolopyrimidine or pyrrolopyrimidine . The aldehyde carbon is perfectly positioned for condensation-cyclization sequences (e.g., reaction with

    
    -amino esters).
    
  • Wittig Olefination: To extend the carbon chain at C5.

When to use 5-Acetyl-TCP:
  • Stable Intermediates: If you need to isolate the intermediate after C4-substitution without risking oxidation of the C5 group.

  • Steric Control: When you want to discourage attack at C4 by very bulky nucleophiles (though this is a subtle effect).

  • Methyl Ketone Chemistry: For accessing specific derivatives like haloforms or subsequent Grignard additions that are cleaner with ketones than aldehydes.

References

  • Regioselectivity in

    
     of Pyrimidines: 
    
    • Detailed analysis of C4 vs C2 selectivity in polychlorin
    • Source:

  • Vilsmeier-Haack Synthesis of 5-Formyl Derivatives

    • Protocols for generating the 5-formyl-2,4,6-trichloropyrimidine scaffold.
    • Source: [Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde (J. Serb.[3] Chem. Soc.)]([Link]3]

  • Reactivity of 5-Formyluracil Derivatives

    • Comparative reactivity of the formyl group in pyrimidine bases.[6]

    • Source:

  • General Reactivity of 2,4,6-Trichloropyrimidine

    • Foundational data on the electrophilicity of the trichloro-core.
    • Source:

Sources

A Comparative Guide to TLC Visualization Methods for Trichloropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis and purification of trichloropyrimidine derivatives are pivotal. Thin-Layer Chromatography (TLC) serves as an indispensable tool for monitoring the progress of these reactions and assessing the purity of the products. However, as these compounds are often colorless, their visualization on a TLC plate requires specific techniques. This guide provides an in-depth comparison of common TLC visualization methods, offering insights into their mechanisms, applicability, and experimental protocols tailored for trichloropyrimidine derivatives.

The Critical Role of Visualization in Synthesis

The trichloropyrimidine core is a key building block in the synthesis of a multitude of pharmacologically active molecules. Effective reaction monitoring via TLC prevents the formation of unwanted byproducts and ensures the desired compound is obtained in high yield and purity. The choice of visualization method is paramount, as it directly impacts the ability to accurately interpret a chromatogram. An ideal method should be sensitive, reliable, and provide clear contrast for the spots of interest.

UV Shadowing: The Non-Destructive First Look

The first line of analysis for any TLC plate, especially those containing aromatic compounds, is visualization under ultraviolet (UV) light.[1][2] This non-destructive technique is predicated on the ability of conjugated systems to absorb UV radiation.

The Underlying Principle: Fluorescence Quenching

Commercially available TLC plates are typically impregnated with a fluorescent indicator, such as zinc sulfide, which emits a bright green glow when exposed to short-wave UV light (254 nm).[1] Compounds that absorb UV light at this wavelength, such as those containing aromatic rings or extensive conjugation, will appear as dark spots.[1][2] This phenomenon, known as fluorescence quenching, occurs because the analyte molecules absorb the UV energy, preventing it from reaching the fluorescent indicator on the plate.[2] Given that trichloropyrimidine and its derivatives are aromatic heterocycles, they are expected to be UV-active.[3]

Experimental Protocol: UV Shadowing

  • Plate Development: After developing the TLC plate in a suitable mobile phase and allowing the solvent to completely evaporate, place it under a short-wave (254 nm) UV lamp.

  • Visualization: In a darkened environment, observe the plate. UV-active compounds will appear as dark spots against the green fluorescent background.

  • Documentation: Carefully circle the observed spots with a pencil, as they will disappear once the UV light is removed.[1] This provides a permanent record of the chromatogram.

UV_Shadowing_Workflow cluster_prep Preparation cluster_vis Visualization cluster_doc Documentation DevPlate Developed TLC Plate UVLamp Place under UV Lamp (254 nm) DevPlate->UVLamp Evaporate Solvent Observe Observe Dark Spots UVLamp->Observe CircleSpots Circle Spots with Pencil Observe->CircleSpots Immediate Action

Caption: Workflow for UV Shadowing Visualization.

Iodine Vapor: A Semi-Destructive and General-Purpose Method

When UV shadowing is insufficient or to gain additional confirmation, exposure to iodine vapor is a widely used secondary technique. It is considered semi-destructive because the staining is reversible, although some compounds may evaporate along with the iodine.[1]

The Mechanism: Reversible Complex Formation

Iodine vapor has a high affinity for many organic compounds, particularly those that are unsaturated or aromatic.[2] The visualization occurs through the formation of colored charge-transfer complexes between the iodine molecules and the compounds on the TLC plate.[1] These complexes typically appear as yellow-brown spots.[1] This method is effective for a broad range of compounds, including nitrogen-containing heterocycles.

Experimental Protocol: Iodine Vapor Visualization

  • Chamber Preparation: In a fume hood, prepare an iodine chamber by placing a few crystals of solid iodine at the bottom of a sealed glass jar. Adding a small amount of silica gel can help to create a more uniform distribution of iodine vapor.[1]

  • Plate Exposure: Place the developed and dried TLC plate inside the chamber.

  • Development of Spots: Allow the plate to remain in the chamber until yellow-brown spots appear. The time required can range from a few seconds to several minutes.[1]

  • Documentation: Promptly remove the plate and circle the spots with a pencil, as the color will fade over time as the iodine sublimes.[2]

Iodine_Vapor_Workflow cluster_prep Preparation cluster_vis Visualization cluster_doc Documentation DevPlate Developed TLC Plate ExposePlate Place Plate in Chamber DevPlate->ExposePlate IodineChamber Prepare Iodine Chamber IodineChamber->ExposePlate Observe Observe Yellow-Brown Spots ExposePlate->Observe CircleSpots Circle Fading Spots Observe->CircleSpots Prompt Action Required

Caption: Workflow for Iodine Vapor Visualization.

Potassium Permanganate Stain: A Destructive, Oxidation-Based Method

For compounds that are not UV-active or do not stain well with iodine, a potassium permanganate (KMnO₄) stain is a robust, destructive option. This method relies on the oxidizing power of the permanganate ion.

The Principle of Detection: Oxidation and Color Change

The potassium permanganate stain is a strong oxidizing agent. It reacts with compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[1] The pyrimidine ring, being electron-rich, is also susceptible to oxidation.[4][5] During the reaction, the purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate. This results in the appearance of yellow-brown spots on a purple or pink background.[2] Gentle heating is often required to facilitate the reaction for less reactive compounds.[2]

Experimental Protocol: Potassium Permanganate Staining

  • Stain Preparation: Prepare the staining solution by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.

  • Staining: After developing and thoroughly drying the TLC plate, quickly dip it into the permanganate solution using forceps.

  • Development: Remove the plate and wipe the back with a paper towel. Gently heat the plate with a heat gun until yellow-brown spots appear against a pink/purple background. Avoid overheating, which can cause the entire plate to turn brown.

  • Documentation: The spots are permanent, so they can be documented at any time after staining.

KMnO4_Stain_Workflow cluster_prep Preparation cluster_vis Visualization cluster_doc Documentation DevPlate Developed TLC Plate DipPlate Dip Plate in Stain DevPlate->DipPlate KMnO4_Sol Prepare KMnO4 Stain KMnO4_Sol->DipPlate HeatPlate Gently Heat with Heat Gun DipPlate->HeatPlate Observe Observe Yellow-Brown Spots HeatPlate->Observe PermanentRecord Permanent Spots Observe->PermanentRecord

Caption: Workflow for Potassium Permanganate Staining.

p-Anisaldehyde Stain: A Versatile, Color-Forming Reagent

The p-anisaldehyde stain is a versatile reagent that can produce a range of colors for different compounds, making it particularly useful for distinguishing between components in a mixture. It is a destructive method that is sensitive to nucleophilic compounds.

The Chemical Reaction: Condensation and Dehydration

The p-anisaldehyde stain, prepared in a mixture of sulfuric acid and ethanol, reacts with nucleophiles on the TLC plate.[6] The highly acidic conditions promote condensation reactions between the analyte and p-anisaldehyde. Subsequent dehydration, often facilitated by heating, leads to the formation of highly conjugated, colored products.[1] While this stain is generally less effective for simple aromatic compounds without other functional groups, the nitrogen atoms in the pyrimidine ring may act as nucleophiles, or derivatives may possess other reactive functional groups, leading to color formation. It is also possible that triphenylmethane-type dyes are formed with aromatic compounds under these conditions.[6]

Experimental Protocol: p-Anisaldehyde Staining

  • Stain Preparation: In a fume hood, carefully add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol. Stir until homogeneous.

  • Staining: Dip the developed and dried TLC plate into the staining solution.

  • Development: Remove the plate, wipe the back, and heat with a heat gun. A range of colors may develop against a light pink background.

  • Documentation: The developed colors can be quite stable, but it is good practice to photograph or document the plate soon after development, as colors may change over time.

Anisaldehyde_Stain_Workflow cluster_prep Preparation cluster_vis Visualization cluster_doc Documentation DevPlate Developed TLC Plate DipPlate Dip Plate in Stain DevPlate->DipPlate Anisaldehyde_Sol Prepare p-Anisaldehyde Stain Anisaldehyde_Sol->DipPlate HeatPlate Heat with Heat Gun DipPlate->HeatPlate Observe Observe Colored Spots HeatPlate->Observe RecordColors Photograph/Document Colors Observe->RecordColors

Caption: Workflow for p-Anisaldehyde Staining.

Comparative Summary of Visualization Methods

FeatureUV ShadowingIodine VaporPotassium Permanganate (KMnO₄)p-Anisaldehyde
Principle Fluorescence Quenching[2]Reversible Complex Formation[1]Oxidation of Analyte[1]Acid-Catalyzed Condensation[1]
Destructiveness Non-destructive[1]Semi-destructive (Reversible)[1]DestructiveDestructive
Applicability Aromatic & Conjugated Systems[1]Unsaturated & Aromatic Compounds[2]Oxidizable Groups (Alkenes, Alcohols, etc.)[1]Nucleophilic Compounds[6]
Typical Appearance Dark spots on a green background[1]Yellow-brown spots[1]Yellow-brown spots on a purple/pink background[2]Various colors on a pink background[6]
Ease of Use Very easy and fastEasy, requires a prepared chamberRequires preparation of a staining solution and heatingRequires preparation of a staining solution and heating
Special Considerations Requires UV-active compoundsSpots fade over time[2]Stain is a strong oxidant; avoid overheatingCan provide differentiation based on color

Conclusion and Recommendations

For the routine analysis of trichloropyrimidine derivatives, a sequential approach to visualization is recommended.

  • Start with UV Shadowing: As a quick, non-destructive method, it should always be the first choice. Given the aromatic nature of trichloropyrimidines, this is likely to be an effective initial screen.

  • Follow with Iodine Vapor: If spots are faint or not visible under UV, iodine vapor provides a more general visualization method without permanently altering the compounds.

  • Employ Chemical Stains as Needed: If further visualization is required, potassium permanganate is a reliable and highly sensitive destructive stain that is likely to react with the pyrimidine ring. The p-anisaldehyde stain can be a useful alternative, potentially offering color differentiation if various derivatives are present on the plate.

By understanding the mechanisms and applying these methods judiciously, researchers can gain clear and accurate insights into their synthetic reactions, ultimately facilitating the development of new and important pyrimidine-based compounds.

References

  • "2.3F: Visualizing TLC Plates," Chemistry LibreTexts, 2022. [Link]

  • Nahata, A. "How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?" ResearchGate, 2014. [Link]

  • "The selective degradation of pyrimidines in nucleic acids by permanganate oxidation," PubMed, 1967. [Link]

  • "Magic Formulas: TLC Stains," University of Rochester. [Link]

  • "The iodine staining technique for TLC analysis," YouTube, 2021. [Link]

  • Ramaiah, D., et al. "Detection of thymine [2+2] photodimer repair in DNA: selective reaction of KMnO4," PubMed, 1998. [Link]

Sources

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